molecular formula C16H19NO6 B13862796 Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate

Cat. No.: B13862796
M. Wt: 321.32 g/mol
InChI Key: YGAJTLCTZLPLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amine, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate typically involves the following steps:

    Protection of the Amine Group: The starting material, an amino acid derivative, is first protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Formation of the Ester: The protected amino acid is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

    Acylation: The final step involves the acylation of the ester with an appropriate acylating agent, such as acetic anhydride, under basic conditions to introduce the keto group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Free amine after removal of the benzyloxycarbonyl group.

Scientific Research Applications

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group is removed in vivo to release the active drug.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate involves its conversion to active metabolites in the body. The benzyloxycarbonyl group is cleaved by enzymatic action, releasing the free amine, which can then interact with biological targets. The keto group may also participate in nucleophilic addition reactions, forming covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate

InChI

InChI=1S/C16H19NO6/c1-2-22-15(20)8-13(18)10-17-14(19)9-16(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19)

InChI Key

YGAJTLCTZLPLMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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